molecular formula C12H11ClN2O2 B4331241 4-chloro-2,7,8-trimethyl-5-nitroquinoline

4-chloro-2,7,8-trimethyl-5-nitroquinoline

Cat. No. B4331241
M. Wt: 250.68 g/mol
InChI Key: FWKBFOODRPIMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2,7,8-trimethyl-5-nitroquinoline (abbreviated as CTMNQ) is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

4-chloro-2,7,8-trimethyl-5-nitroquinoline acts as an inhibitor of various enzymes and proteins, including protein kinases, phosphatases, and proteases. It binds to the active site of these enzymes and disrupts their function, leading to a decrease in their activity. 4-chloro-2,7,8-trimethyl-5-nitroquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-chloro-2,7,8-trimethyl-5-nitroquinoline has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the inhibition of various enzymes and proteins. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-2,7,8-trimethyl-5-nitroquinoline is its versatility in scientific research. It can be used as a tool for studying the structure and function of various enzymes and proteins, as well as a fluorescent probe for imaging biological systems. However, there are also some limitations to its use in lab experiments. 4-chloro-2,7,8-trimethyl-5-nitroquinoline can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its non-specific nature.

Future Directions

There are several future directions for the use of 4-chloro-2,7,8-trimethyl-5-nitroquinoline in scientific research. One potential application is in the development of new cancer therapies. 4-chloro-2,7,8-trimethyl-5-nitroquinoline has been shown to induce apoptosis in cancer cells, and further research could lead to the development of more effective treatments. 4-chloro-2,7,8-trimethyl-5-nitroquinoline could also be used as a tool for studying the structure and function of various enzymes and proteins, particularly those involved in neurological disorders and infectious diseases. Additionally, the development of new fluorescent probes based on 4-chloro-2,7,8-trimethyl-5-nitroquinoline could lead to advances in biological imaging.

Scientific Research Applications

4-chloro-2,7,8-trimethyl-5-nitroquinoline has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have potential applications in the treatment of cancer, neurological disorders, and infectious diseases. 4-chloro-2,7,8-trimethyl-5-nitroquinoline has been used as a tool for studying the structure and function of various proteins and enzymes, including kinases, phosphatases, and proteases. It has also been used as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

4-chloro-2,7,8-trimethyl-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-6-4-10(15(16)17)11-9(13)5-7(2)14-12(11)8(6)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKBFOODRPIMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1C)C)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,7,8-trimethyl-5-nitroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.